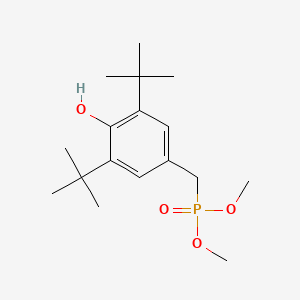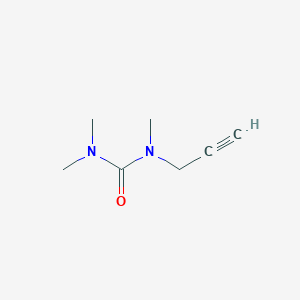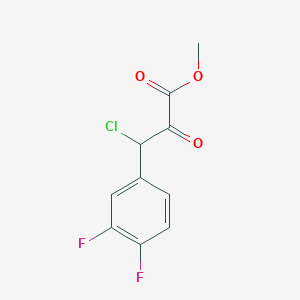
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate
Übersicht
Beschreibung
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group, a methyl group, and a pyridyl group attached to an acrylate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-methyl-3-(2-pyridyl)acrylate typically involves the reaction of 2-methyl-3-(2-pyridyl)acrylic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of ethyl 2-methyl-3-(2-pyridyl)acrylate may involve continuous flow processing. This method allows for the superheating of solvents and elevated reaction temperatures, which are not possible in conventional batch reactions. Continuous flow processing offers advantages such as shorter reaction times, increased safety, and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Wissenschaftliche Forschungsanwendungen
ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a co-monomer in various polymerization reactions.
Wirkmechanismus
The mechanism of action of ethyl 2-methyl-3-(2-pyridyl)acrylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(2-pyridyl)acrylate: Lacks the methyl group at the 2-position.
Methyl 2-methyl-3-(2-pyridyl)acrylate: Contains a methyl ester group instead of an ethyl ester group.
2-Methyl-3-(2-pyridyl)acrylic acid: The carboxylic acid form of the compound.
Uniqueness: ethyl 2-methyl-3-(pyridin-2-yl)prop-2-enoate is unique due to the presence of both the ethyl ester and the methyl group, which confer distinct reactivity and properties
Eigenschaften
Molekularformel |
C11H13NO2 |
|---|---|
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
ethyl 2-methyl-3-pyridin-2-ylprop-2-enoate |
InChI |
InChI=1S/C11H13NO2/c1-3-14-11(13)9(2)8-10-6-4-5-7-12-10/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
WUOWSMMMIWBRDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-carbamoylpyrazolo[4,3-c]pyridin-1-yl)acetic acid](/img/structure/B8597268.png)












![1-Cyclopentyl-3-ethyl-N-[(pyridin-3-yl)methyl]-1H-indazol-6-amine](/img/structure/B8597371.png)
